1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline
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Overview
Description
1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a sulfonyl group attached to the indoline ring, which can significantly influence its chemical properties and biological activities.
Mechanism of Action
Target of Action
The compound “1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline” is an indole derivative. Indole derivatives are known to interact with a variety of biological targets, including various enzymes and receptors . .
Mode of Action
Indole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways “this compound” might affect. Indole derivatives are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline typically involves the reaction of 2,4-dimethyl-5-nitrobenzenesulfonyl chloride with indoline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline can undergo various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Indole derivatives with various functional groups.
Reduction: Amino-substituted indoline derivatives.
Substitution: Sulfonamide or sulfonyl-thioether derivatives.
Scientific Research Applications
1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and microbial infections.
Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives and their interactions with biological targets.
Chemical Biology: It serves as a probe to study enzyme activities and protein interactions.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-((2,4-Dimethylphenyl)sulfonyl)indoline: Lacks the nitro group, which can affect its biological activity and chemical reactivity.
1-((2,4-Dimethyl-5-chlorophenyl)sulfonyl)indoline: Contains a chlorine atom instead of a nitro group, leading to different chemical and biological properties.
1-((2,4-Dimethyl-5-methoxyphenyl)sulfonyl)indoline: The presence of a methoxy group can influence the compound’s solubility and reactivity.
Uniqueness
1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline is unique due to the presence of both the nitro and sulfonyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s potential as a therapeutic agent and its utility in various scientific research applications.
Properties
IUPAC Name |
1-(2,4-dimethyl-5-nitrophenyl)sulfonyl-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-11-9-12(2)16(10-15(11)18(19)20)23(21,22)17-8-7-13-5-3-4-6-14(13)17/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMMZTPJZDFLOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N2CCC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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